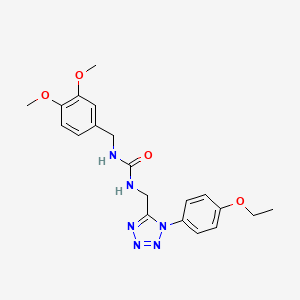
1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as DM-1157, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in pharmacology and drug development.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves the inhibition of tubulin polymerization, which is necessary for cell division and growth. 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels. 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is its potential as a cancer treatment. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further research. However, one limitation of 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is its potential toxicity, which needs to be further studied.
Direcciones Futuras
For 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea research include studying its potential as a cancer treatment, exploring its anti-inflammatory properties, and investigating its potential toxicity. Further research is needed to determine the optimal dosage and administration of 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea for maximum efficacy and minimal toxicity. Additionally, the potential for 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea to be used in combination with other cancer treatments should be explored.
Métodos De Síntesis
1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl 4-bromobenzoate in the presence of a base to form 3,4-dimethoxybenzyl 4-bromobenzoate. This intermediate is then reacted with sodium azide to form 3,4-dimethoxybenzyl 4-azidobenzoate, which is then reduced with sodium borohydride to form 3,4-dimethoxybenzyl 4-aminobenzoate. The final step involves the reaction of 3,4-dimethoxybenzyl 4-aminobenzoate with 1-(4-ethoxyphenyl)-1H-tetrazol-5-ylmethyl isocyanate to form 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has shown promising results in scientific research for its potential applications in pharmacology and drug development. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-4-30-16-8-6-15(7-9-16)26-19(23-24-25-26)13-22-20(27)21-12-14-5-10-17(28-2)18(11-14)29-3/h5-11H,4,12-13H2,1-3H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIRPEDKSBEKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



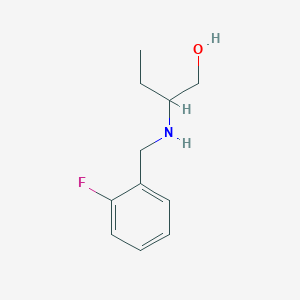
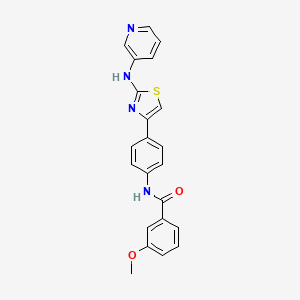
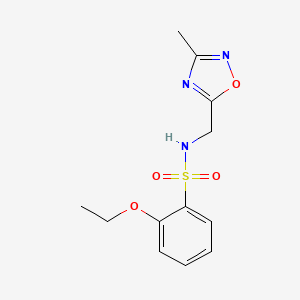
![3-Benzyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2837033.png)
![4-Amino-5-[(4-bromophenyl)carbonyl]isoxazole-3-carboxamide](/img/structure/B2837035.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2837036.png)
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride](/img/structure/B2837037.png)


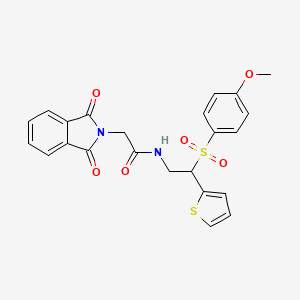
![4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2837045.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837046.png)